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Compound of Interest

Compound Name: Moxalactam

Cat. No.: B15564020

A Comparative Evaluation of Moxalactam: A
Third-Generation Cephalosporin-like Antibiotic

An in-depth analysis of moxalactam's antimicrobial activity, pharmacokinetic profile, adverse
reactions, and clinical efficacy in comparison to other third-generation cephalosporins,
providing essential data and experimental context for researchers and drug development
professionals.

Moxalactam (also known as latamoxef) is a synthetic 1-oxa-f3-lactam antibiotic that, while
structurally distinct, is often classified with third-generation cephalosporins due to its similar
spectrum of activity and mechanism of action.[1] It exhibits broad-spectrum bactericidal activity
by inhibiting bacterial cell wall synthesis.[2] This guide provides a comprehensive comparative
evaluation of moxalactam, focusing on its performance against other prominent third-
generation cephalosporins such as cefotaxime and cefoperazone.

Antimicrobial Activity

Moxalactam demonstrates potent activity against a wide range of Gram-negative bacteria,
including many Enterobacteriaceae, and is notably stable against many 3-lactamases
produced by these organisms.[1][3] Its activity against Gram-positive organisms is generally
less than that of earlier cephalosporins.[1][3]
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Data Presentation: Comparative In Vitro Activity of Moxalactam and Other Cephalosporins

The following table summarizes the minimum inhibitory concentration (MIC) values for
moxalactam and its comparators against key bacterial pathogens. The MIC90, the
concentration required to inhibit the growth of 90% of isolates, is a standard measure of
antibiotic potency.

Moxalactam MIC90  Cefotaxime MIC90 Cefoperazone

Organism
(ng/mL) (ng/mL) MIC90 (pg/mL)
Escherichia coli 0.125 <0.5 >64
Klebsiella
) 0.125 <0.5 >64
pneumoniae
Enterobacter spp. <0.5
Proteus mirabilis 0.125
Pseudomonas
. 8 19 >64
aeruginosa
Staphylococcus
Py 8 1.1-1.9
aureus
Streptococcus
. 8 0.01-0.05
pneumoniae
Bacteroides fragilis 5.3

Note: Data is compiled from multiple sources and may vary based on testing methodology and
geographic location of isolates.[4][5][6]

Pharmacokinetics

The pharmacokinetic properties of an antibiotic are crucial in determining its dosing regimen
and efficacy. Moxalactam is administered parenterally and exhibits a longer half-life than many
other B-lactam antibiotics.[3]

Data Presentation: Comparative Pharmacokinetic Parameters
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The table below outlines key pharmacokinetic parameters for moxalactam, cefotaxime, and
cefoperazone in adults with normal renal function.

Parameter Moxalactam Cefotaxime Cefoperazone
Half-life (t%2) 2.2 - 3.5 hours 1.1-1.3 hours 1.6 - 2.4 hours
Volume of Distribution

20.2L 33-37L 10-13L
(vd)
Total Body Clearance ~0.04 L/kg/h ~315 - 341 mL/min 75 - 96 mL/min
Protein Binding ~50% ~30-40% ~90%
Primary Route of .

Renal Renal Biliary

Elimination

Note: Values are approximate and can vary based on patient factors such as age and renal
function.[4][7][8][9][10][11][12]

Adverse Reactions
The clinical use of moxalactam has been significantly limited by its association with serious
adverse reactions, most notably bleeding and coagulopathy.[1][8][13]

Moxalactam-Induced Coagulopathy

A significant concern with moxalactam is its potential to cause hypoprothrombinemia, a
condition characterized by a deficiency of prothrombin (a key clotting factor), which can lead to
bleeding.[8][14] This adverse effect is primarily attributed to the N-methylthiotetrazole (NMTT)
side chain in its chemical structure.[14][15]

Data Presentation: Comparative Adverse Reaction Profile
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Adverse Reaction Moxalactam Cefotaxime Cefoperazone

Lower incidence

Hypoprothrombinemia  Higher incidence due ) Higher incidence due
) ) ) (lacks NMTT side ) )
/Bleeding to NMTT side chain ) to NMTT side chain
chain)
Diarrhea Reported Reported Reported
Thrombocytosis Reported Less common Less common

Disulfiram-like
) ) Yes No Yes
reaction with alcohol

Note: The incidence of adverse reactions can vary depending on patient populations and study
designs.[13][16]

Clinical Efficacy

Moxalactam has demonstrated efficacy in treating a variety of serious infections, particularly
those caused by Gram-negative bacteria.

Intra-abdominal Infections

Clinical trials have shown moxalactam to be effective in treating intra-abdominal infections,
with clinical success rates comparable to or exceeding those of other antibiotic regimens. In
one study, the clinical success rate for moxalactam in intra-abdominal infections was 84%.[17]

Meningitis

Moxalactam's ability to penetrate the cerebrospinal fluid has made it a treatment option for
bacterial meningitis.[3][18][19] In a prospective, randomized study comparing moxalactam to
ampicillin or chloramphenicol for the treatment of Haemophilus influenzae type b meningitis in
children, moxalactam was found to be equivalent in efficacy.[16] However, diarrhea and
thrombocytosis were observed more frequently in the moxalactam group.[16]

Experimental Protocols

Antimicrobial Susceptibility Testing
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The in vitro activity of moxalactam and comparator agents is typically determined using

standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07): This method involves preparing serial twofold
dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then
inoculated with a standardized suspension of the test organism. Following incubation, the
minimum inhibitory concentration (MIC) is determined as the lowest concentration of the
antibiotic that prevents visible growth of the organism.[1][13][20][21][22][23][24]

Agar Dilution Method (CLSI M07): In this method, varying concentrations of the antibiotic are
incorporated into molten agar, which is then poured into petri dishes. The surface of the agar
is then inoculated with a standardized suspension of the test organism. After incubation, the
MIC is the lowest concentration of the antibiotic that inhibits colony formation.[1][2][20][21]
[25]

Pharmacokinetic Studies

Pharmacokinetic parameters are typically determined in healthy volunteers or patient

populations through the following general protocol:

Drug Administration: A single or multiple doses of the antibiotic are administered
intravenously or intramuscularly.

Sample Collection: Blood and urine samples are collected at predetermined time intervals.

Drug Concentration Analysis: The concentration of the antibiotic in the collected samples is
measured using a validated analytical method, such as high-performance liquid
chromatography (HPLC).

Pharmacokinetic Modeling: The concentration-time data are then analyzed using
pharmacokinetic models to calculate parameters such as half-life, volume of distribution, and
clearance.[4][7][8][9][10][26]

Visualizations

Mechanism of Action of B-Lactam Antibiotics
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Caption: Mechanism of action of moxalactam and other 3-lactam antibiotics.

Proposed Mechanism of Moxalactam-Induced Hypoprothrombinemia

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/product/b15564020?utm_src=pdf-body-img
https://www.benchchem.com/product/b15564020?utm_src=pdf-body
https://www.benchchem.com/product/b15564020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Moxalactam

N-methylthiotetrazole
(NMTT) Side Chain

Inhibits

Vitamin K Epoxide
Reductase

Key enzyme in

Vitamin K
Cycle

Essential for

Gamma-carboxylation of
Clotting Factors
(I, VI, 1X, X)

I
:Inhibition leads to

Hypoprothrombinemia

Increased Risk
of Bleeding

Click to download full resolution via product page

Caption: Pathway of moxalactam-induced coagulopathy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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